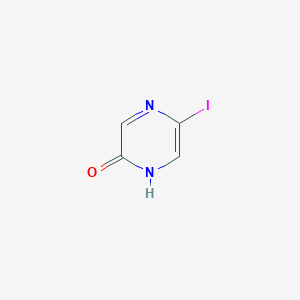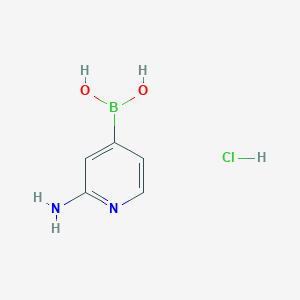![molecular formula C7H16N2O B1379193 [6-(Aminomethyl)piperidin-2-yl]methanol CAS No. 1461714-67-9](/img/structure/B1379193.png)
[6-(Aminomethyl)piperidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[6-(Aminomethyl)piperidin-2-yl]methanol”, also known as AMPH, is a chemical compound with potential applications in various fields of research and industry. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of AMPH is C7H16N2O and its molecular weight is 144.21 g/mol.Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The refractive index of a similar compound, 2-(Aminomethyl)piperidine, is 1.4854 and its density is 0.9406 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidine Derivatives
AMPH serves as a versatile intermediate in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. These derivatives are present in various pharmaceuticals and exhibit a wide range of biological activities . The AMPH moiety can be functionalized to create substituted piperidines, which are often used in drug development.
Development of Anticancer Agents
Piperidine derivatives, including those synthesized from AMPH, have shown promise as anticancer agents. They are being explored for their potential to inhibit cancer cell growth and metastasis in various types of cancers . The AMPH structure allows for the creation of novel compounds that can be tested for their efficacy against cancer cells.
Antimicrobial and Antifungal Applications
The AMPH compound can be used to develop new antimicrobial and antifungal agents. Its piperidine core is a common feature in many compounds with these properties, and modifying the AMPH structure could lead to the discovery of new drugs to combat resistant strains of bacteria and fungi .
Neuropharmacological Research
In neuropharmacology, AMPH-related piperidine derivatives are investigated for their potential use in treating neurological disorders. This includes research into anti-Alzheimer’s and antipsychotic medications, where the piperidine ring of AMPH plays a significant role in the pharmacophoric features of these drugs .
Analgesic and Anti-inflammatory Drugs
AMPH is also a precursor in the synthesis of analgesic and anti-inflammatory drugs. The piperidine nucleus is a key component in many pain relievers and anti-inflammatory medications, and AMPH-based derivatives continue to be a focus of research in this area .
Cardiovascular Drug Development
The structural features of AMPH make it a candidate for the development of cardiovascular drugs. Piperidine derivatives have been used as antihypertensive agents, and AMPH can be a starting point for synthesizing new compounds that may help in managing blood pressure and other cardiovascular conditions .
Orientations Futures
Piperidine derivatives have significant potential in the pharmaceutical industry. The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Propriétés
IUPAC Name |
[6-(aminomethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYTZZYIWQDEMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)CO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
![4'-Bromo-[1,1'-biphenyl]-2,4-diol](/img/structure/B1379116.png)
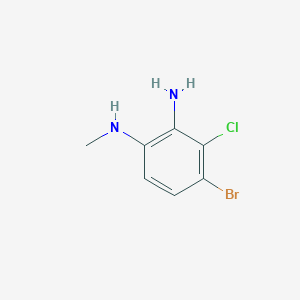
![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1379118.png)
methanone hydrobromide](/img/structure/B1379121.png)
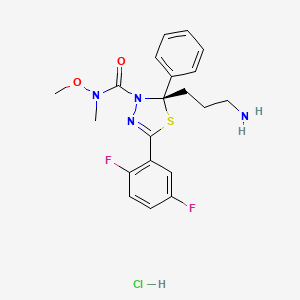
![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)

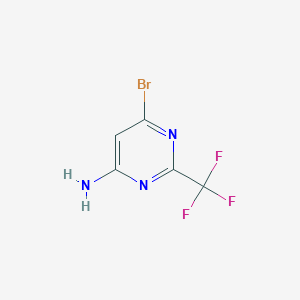
methanone hydrobromide](/img/structure/B1379128.png)
